Cas no 14069-11-5 (5-(2-Piperidin-1-yl-ethyl)-1,3,4thiadiazol-2-yl-amine)

5-(2-Piperidin-1-yl-ethyl)-1,3,4-thiadiazol-2-yl-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amine group and a piperidine-containing ethyl side chain. This structure imparts potential pharmacological activity, particularly in central nervous system (CNS) targeting applications, due to the piperidine moiety's affinity for neurotransmitter receptors. The 1,3,4-thiadiazole scaffold is known for its metabolic stability and bioisosteric properties, enhancing drug-like characteristics. The compound's synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry. Its balanced lipophilicity and basicity suggest favorable pharmacokinetic properties, including membrane permeability and bioavailability. Research applications may include investigations into anticonvulsant, antipsychotic, or analgesic agents.
5-(2-Piperidin-1-yl-ethyl)-1,3,4thiadiazol-2-yl-amine structure
14069-11-5 structure
商品名:5-(2-Piperidin-1-yl-ethyl)-1,3,4thiadiazol-2-yl-amine
CAS番号:14069-11-5
MF:C9H16N4S
メガワット:212.32
CID:1071358
PubChem ID:649952

5-(2-Piperidin-1-yl-ethyl)-1,3,4thiadiazol-2-yl-amine 化学的及び物理的性質

名前と識別子

    • 5-(2-Piperidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-yl-amine
    • 5-(2-Phenyl-propylmercapto)-3H-[1,3,4]thiadiazol-2-thion
    • 5-(2-phenyl-propylmercapto)-3H-[1,3,4]thiadiazole-2-thione
    • 5-(2-piperidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine
    • 5-(2-piperidin-1-yl-ethyl)-[1,3,4]thiazolo-2-yl-amine
    • 5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione
    • AC1MV0N5
    • HMS3085A19
    • NSC4981
    • SMR000012545
    • MLS000031859
    • HMS2153G11
    • MLS000114603
    • HMS1549N18
    • HMS3311M07
    • 5-(2-(Piperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine
    • NCGC00030738-02
    • 5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine
    • CHEMBL1531149
    • STK661865
    • AKOS000301078
    • YCWGPZYVRAKIIE-UHFFFAOYSA-N
    • CS-0315164
    • [1,3,4]Thiadiazol, 2-amino-5-(2-piperidin-1-ylethyl)-
    • TimTec1_005584
    • 5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-amine
    • DB-332499
    • Oprea1_198562
    • 14069-11-5
    • Oprea1_168657
    • SCHEMBL11925520
    • AG-205/12424135
    • 5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-ylamine
    • 5-(2-Piperidin-1-yl-ethyl)-1,3,4thiadiazol-2-yl-amine
    • MDL: MFCD01347490
    • インチ: InChI=1S/C9H16N4S/c10-9-12-11-8(14-9)4-7-13-5-2-1-3-6-13/h1-7H2,(H2,10,12)
    • InChIKey: YCWGPZYVRAKIIE-UHFFFAOYSA-N
    • ほほえんだ: C1CCN(CC1)CCC2=NNC(=N)S2

計算された属性

  • せいみつぶんしりょう: 212.10956770g/mol
  • どういたいしつりょう: 212.10956770g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 83.3Ų

5-(2-Piperidin-1-yl-ethyl)-1,3,4thiadiazol-2-yl-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
010545-500mg
5-(2-Piperidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-yl-amine
14069-11-5
500mg
3251.0CNY 2021-07-13
TRC
P993088-100mg
5-(2-Piperidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-yl-amine
14069-11-5
100mg
$ 210.00 2022-06-03
TRC
P993088-50mg
5-(2-Piperidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-yl-amine
14069-11-5
50mg
$ 135.00 2022-06-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
010545-1g
5-(2-Piperidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-yl-amine
14069-11-5
1g
5005CNY 2021-05-07
1PlusChem
1P00AOT9-1g
5-(2-Piperidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-yl-amine
14069-11-5
1g
$393.00 2025-02-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
010545-1g
5-(2-Piperidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-yl-amine
14069-11-5
1g
5005.0CNY 2021-07-13
Chemenu
CM312746-1g
5-(2-(Piperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine
14069-11-5 95%
1g
$320 2023-02-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
010545-500mg
5-(2-Piperidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-yl-amine
14069-11-5
500mg
3251CNY 2021-05-07
A2B Chem LLC
AE97917-500mg
5-(2-(Piperidin-1-yl)ethyl)-1,3,4-thiadiazol-2-amine
14069-11-5
500mg
$286.00 2024-04-20
1PlusChem
1P00AOT9-500mg
5-(2-Piperidin-1-yl-ethyl)-[1,3,4]thiadiazol-2-yl-amine
14069-11-5
500mg
$273.00 2025-02-25

5-(2-Piperidin-1-yl-ethyl)-1,3,4thiadiazol-2-yl-amine 関連文献

5-(2-Piperidin-1-yl-ethyl)-1,3,4thiadiazol-2-yl-amineに関する追加情報

Comprehensive Overview of 5-(2-Piperidin-1-yl-ethyl)-1,3,4-thiadiazol-2-yl-amine (CAS No. 14069-11-5): Properties, Applications, and Research Insights

The compound 5-(2-Piperidin-1-yl-ethyl)-1,3,4-thiadiazol-2-yl-amine (CAS No. 14069-11-5) is a heterocyclic organic molecule featuring a 1,3,4-thiadiazole core linked to a piperidine moiety via an ethylamine bridge. This structural configuration endows it with unique physicochemical properties, making it a subject of interest in pharmaceutical and agrochemical research. The presence of both thiadiazole and piperidine groups contributes to its potential bioactivity, particularly in modulating enzyme interactions or receptor binding.

Recent studies highlight the growing demand for heterocyclic compounds in drug discovery, driven by their versatility in targeting diseases such as cancer, inflammation, and microbial infections. Researchers are actively exploring 5-(2-Piperidin-1-yl-ethyl)-1,3,4-thiadiazol-2-yl-amine as a scaffold for designing novel therapeutics, owing to its balanced lipophilicity and hydrogen-bonding capacity. Computational models suggest its suitability for central nervous system (CNS) applications, given the piperidine fragment's ability to cross the blood-brain barrier.

In agrochemistry, derivatives of 1,3,4-thiadiazole are renowned for their herbicidal and fungicidal properties. The amine functionality in this compound opens avenues for derivatization, enabling the synthesis of tailored molecules for crop protection. Industry reports indicate a surge in patents filed for thiadiazole-based agrochemicals, reflecting their commercial viability and environmental sustainability compared to traditional alternatives.

From a synthetic chemistry perspective, the preparation of 5-(2-Piperidin-1-yl-ethyl)-1,3,4-thiadiazol-2-yl-amine typically involves cyclization reactions of thiosemicarbazides followed by alkylation with 2-piperidin-1-yl-ethyl halides. Optimized protocols emphasize green chemistry principles, such as solvent-free conditions or catalytic methods, to align with global trends toward sustainable manufacturing. Analytical characterization via NMR, HPLC, and mass spectrometry confirms its high purity, a critical factor for regulatory compliance in pharmaceutical applications.

The compound's stability under varying pH and temperature conditions has been investigated, revealing robustness in acidic environments but susceptibility to oxidative degradation. Such data are invaluable for formulating drug delivery systems or agricultural coatings. Additionally, its solubility profile—moderate in polar solvents like ethanol but low in water—guides formulation strategies, particularly for injectable or topical preparations.

Emerging trends in AI-driven drug discovery have spotlighted 5-(2-Piperidin-1-yl-ethyl)-1,3,4-thiadiazol-2-yl-amine as a candidate for virtual screening. Machine learning algorithms predict its affinity for G-protein-coupled receptors (GPCRs), a hot topic in neurodegenerative disease research. Public databases like PubChem and ChEMBL feature this compound in their libraries, facilitating collaborative studies across academia and industry.

Regulatory agencies such as the FDA and EMA require exhaustive toxicological profiling for thiadiazole-containing compounds. Preliminary assays of this derivative show favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) parameters, though in vivo studies remain ongoing. Environmental impact assessments also underscore its low bioaccumulation potential, a key consideration for agrochemical registration.

In conclusion, 5-(2-Piperidin-1-yl-ethyl)-1,3,4-thiadiazol-2-yl-amine represents a multifaceted compound with promising applications across life sciences. Its synergy with cutting-edge technologies like computational chemistry and precision agriculture positions it at the forefront of innovation. Future research will likely focus on expanding its therapeutic and agricultural utility while addressing scalability and cost-efficiency challenges.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd